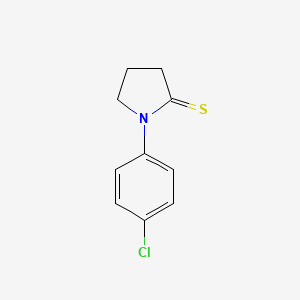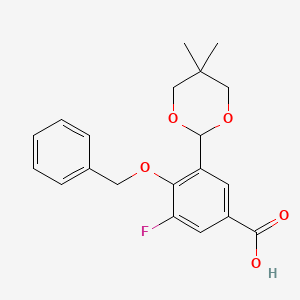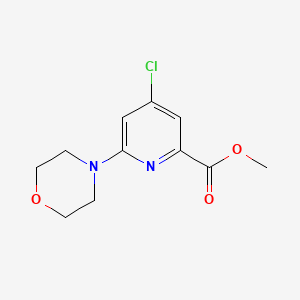![molecular formula C10H16BNO3S B13932877 [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol CAS No. 1970977-61-7](/img/structure/B13932877.png)
[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol is an organic compound that features a thiazole ring substituted with a methanol group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using pinacolborane (HBpin) in the presence of a palladium catalyst.
Methanol Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition. The thiazole ring can interact with various biological targets through π-π stacking and hydrogen bonding.
類似化合物との比較
Similar Compounds
- [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]benzene
- [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]pyridine
- [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]thiophene
Uniqueness
- Functional Groups : The presence of both a thiazole ring and a dioxaborolane moiety makes it unique compared to other boronic acid derivatives.
- Reactivity : The combination of these functional groups provides a unique reactivity profile, making it versatile in various chemical reactions.
特性
CAS番号 |
1970977-61-7 |
|---|---|
分子式 |
C10H16BNO3S |
分子量 |
241.12 g/mol |
IUPAC名 |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)8-12-5-7(6-13)16-8/h5,13H,6H2,1-4H3 |
InChIキー |
QMWHAGRUAODFFL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)




![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)

![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)



![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
